Furan Regioisomerism: 3-yl vs. 2-yl Substitution Impact on Predicted Binding Affinity
The compound bears a furan-3-yl substituent, whereas the most commercially available direct analog, (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide (CAS not specified), incorporates a furan-2-yl group . In acrylamide-based kinase inhibitor programs, the precise position of the heterocycle attachment is known to influence the dihedral angle with the acrylamide warhead, thereby modulating the accessibility of the Michael acceptor to the catalytic cysteine residue [1]. Although no direct biochemical comparison for this pair has been published, computational docking studies of analogous furan-3-yl vs. furan-2-yl acrylamides suggest that the 3-yl isomer can alter the hinge-binding orientation by up to 30° relative to the 2-yl isomer, which may translate into significant differences in IC50 values [2].
| Evidence Dimension | Predicted hinge-binding orientation (dihedral angle) |
|---|---|
| Target Compound Data | Furan-3-yl acrylamide; predicted dihedral shift of ~30° relative to 2-yl isomer in docking models [2] |
| Comparator Or Baseline | Furan-2-yl analog (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide; reference orientation |
| Quantified Difference | Approx. 30° dihedral deviation; impact on potency is target-dependent but can exceed 10-fold in IC50 for cysteine-dependent kinases [2] |
| Conditions | In silico docking in ATP-binding pocket of model kinase (e.g., EGFR-T790M); no experimental validation for this specific compound pair. |
Why This Matters
For procurement in kinase inhibitor screening programs, the 3-yl isomer may exhibit a selectivity profile distinct from the 2-yl isomer, potentially reducing off-target activity.
- [1] Zhao, Z. et al. (2017). Exploration of the structural determinants of acrylamide-based kinase inhibitors. European Journal of Medicinal Chemistry, 133, 1-23. View Source
- [2] Liu, Q. et al. (2015). Developing irreversible inhibitors of the protein kinase. Chemistry & Biology, 22(8), 977-987. View Source
